molecular formula C22H18ClNO3 B586157 Acetylenic Cypermethrin CAS No. 65133-02-0

Acetylenic Cypermethrin

Cat. No. B586157
CAS RN: 65133-02-0
M. Wt: 379.84
InChI Key: BLVBGKXRTYDDKG-UHFFFAOYSA-N
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Description

Acetylenic Cypermethrin is a compound with the molecular formula C22H18ClNO3 . It is a synthetic pyrethroid used as an insecticide in large-scale commercial agricultural applications as well as in consumer products for domestic purposes .


Synthesis Analysis

The synthesis of acetylenic pharmaceuticals, including Acetylenic Cypermethrin, involves an enantioselective nickel/Lewis acid-catalyzed asymmetric propargylic substitution reaction from simple achiral materials under mild conditions . The introduction of a Lewis acid cocatalyst is crucial to the efficiency of the transformation .


Molecular Structure Analysis

The molecular structure of Acetylenic Cypermethrin includes a cyano group (C#N), a phenoxyphenyl group, a chloroethynyl group, and a dimethylcyclopropane-1-carboxylate group . The molecular weight is 379.8 g/mol .


Chemical Reactions Analysis

Cypermethrin, a related compound, can be fully extracted from samples in which microbial cells are disrupted by ultrasonic treatment with acetonitrile under ultrasonic conditions . The extract can be effectively dehydrated and purified by passing it through an anhydrous Na2SO4 column followed by an elution with acetonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of Acetylenic Cypermethrin include a molecular weight of 379.8 g/mol, XLogP3 of 5.4, hydrogen bond donor count of 0, hydrogen bond acceptor count of 4, rotatable bond count of 6, exact mass of 379.0975211 g/mol, monoisotopic mass of 379.0975211 g/mol, topological polar surface area of 59.3 Ų, heavy atom count of 27, and covalently-bonded unit count of 1 .

Scientific Research Applications

Pest Management in Agriculture

Acetylenic Cypermethrin, being a potent insecticide, is widely used in agricultural settings to control a variety of pests. Its application is crucial for protecting crops from insects that can cause significant damage to yield and quality. For instance, it has been shown to affect the wing morphology of pests like Tribolium castaneum, indicating its potential to reduce pest populations by impairing their mobility .

Environmental Monitoring

In environmental science, Acetylenic Cypermethrin is monitored to assess its impact on ecosystems. Techniques like colorimetric detection using L-cysteine functionalized gold nanoparticles have been developed to quantify its presence in water samples, ensuring environmental safety and compliance with regulations .

Material Science

The chemistry of acetylenic compounds, including Acetylenic Cypermethrin, finds applications in material science. Their functionalized molecules are used in creating new materials with desired properties for various industrial applications .

Mechanism of Action

Cypermethrin, a class II pyrethroid pesticide, acts primarily by delaying the closure of voltage-sensitive sodium channels at higher concentrations, leading to hyper-excitation of the central nervous system . In addition to sodium channels, cypermethrin modulates chloride, voltage-gated calcium and potassium channels, alters the activity of glutamate and acetylcholine receptors, and adenosine triphosphatases .

Safety and Hazards

Cypermethrin is highly toxic to fish, bees, and aquatic insects . It crosses the blood-brain barrier and induces neurotoxicity and motor deficits . It is also known to induce DNA damage and oxidative stress in neuronal cells .

Future Directions

Future research on Cypermethrin could focus on assessing the molecular mechanism of its neurotoxicity leading to neurodegeneration, using genome and proteome-wide approaches along with genetic and molecular interventions . This could provide valuable insights into the effects of acute, chronic, developmental, and adulthood exposures to Cypermethrin .

properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3/c1-22(2)18(11-12-23)20(22)21(25)27-19(14-24)15-7-6-10-17(13-15)26-16-8-4-3-5-9-16/h3-10,13,18-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVBGKXRTYDDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylenic Cypermethrin

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